molecular formula C6H10N2O B14071714 1-Ethyl-3-methyl-1H-pyrazol-4-ol

1-Ethyl-3-methyl-1H-pyrazol-4-ol

Cat. No.: B14071714
M. Wt: 126.16 g/mol
InChI Key: TYQFCFLXCXOSCB-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent alkylation. The reaction typically proceeds under reflux conditions with the use of a suitable solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The synthesis may utilize catalysts to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions can vary depending on the desired purity and application of the final product .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-ethyl-3-methylpyrazol-4-ol

InChI

InChI=1S/C6H10N2O/c1-3-8-4-6(9)5(2)7-8/h4,9H,3H2,1-2H3

InChI Key

TYQFCFLXCXOSCB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)O

Origin of Product

United States

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